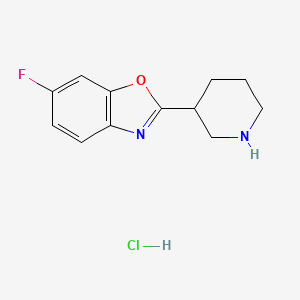

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride

Description

Chemical Classification and Nomenclature

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride belongs to the benzoxazole class of heterocyclic compounds, specifically categorized as a fluorinated heterocyclic building block. The compound's systematic nomenclature reflects its complex molecular architecture, incorporating multiple functional groups and ring systems that contribute to its distinctive chemical properties.

The chemical identity of this compound is established through its Chemical Abstracts Service number 1787401-93-7 and molecular formula C12H14ClFN2O, with a molecular weight of 256.70 grams per mole. The compound is classified under several important categories within chemical taxonomy, including fluorinated building blocks, heterocyclic building blocks, active pharmaceutical ingredients, and drug discovery compounds. This multi-faceted classification underscores the compound's versatility and importance across various research and industrial applications.

Alternative nomenclature for this compound includes several synonyms that reflect different aspects of its chemical structure. These include 6-fluoro-2-piperidin-3-yl-1,3-benzoxazole hydrochloride, and various registry numbers such as CS-0223459 and EN300-115414. The systematic naming convention follows International Union of Pure and Applied Chemistry guidelines, ensuring consistent identification across scientific literature and regulatory documentation.

Historical Context and Development Significance

The development of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride is intrinsically linked to the broader evolution of benzoxazole chemistry in pharmaceutical research. Benzoxazole derivatives have emerged as one of the most widely exploited heterocycles in drug discovery, with natural occurring and synthetic benzoxazoles demonstrating a broad range of biological activities. The incorporation of fluorine atoms and piperidine moieties into benzoxazole frameworks represents a strategic approach to enhancing pharmacological properties and therapeutic efficacy.

The historical significance of this compound is particularly evident in its role as a key intermediate in the synthesis of atypical antipsychotic medications, including risperidone, paliperidone, and iloperidone. These medications revolutionized the treatment of schizophrenia and other mental health disorders, providing improved therapeutic outcomes with reduced side effects compared to traditional antipsychotic drugs. The development of efficient synthetic pathways for producing this intermediate has been crucial for the pharmaceutical industry's ability to manufacture these important therapeutic agents.

Research into benzoxazole derivatives has intensified over the past decades, with particular focus on optimizing synthetic methodologies and exploring new therapeutic applications. Patent activity in this area has been substantial, with numerous developments addressing synthetic improvements, purification methods, and novel applications. The compound's development represents a convergence of heterocyclic chemistry expertise and pharmaceutical need, resulting in a versatile intermediate that continues to enable drug discovery efforts.

| Historical Milestone | Year Range | Significance |

|---|---|---|

| Initial benzoxazole framework development | 1950s-1970s | Establishment of core synthetic methodologies |

| Fluorinated derivative exploration | 1980s-1990s | Introduction of fluorine for enhanced properties |

| Atypical antipsychotic applications | 1990s-2000s | Clinical implementation in psychiatric medications |

| Advanced synthetic optimization | 2010s-present | Industrial scale production and new applications |

Structural Features and Functional Groups

The molecular architecture of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride encompasses several distinctive structural elements that contribute to its chemical and biological properties. The compound features a benzoxazole core, which is a bicyclic structure composed of a benzene ring fused to an oxazole ring. This core structure provides the fundamental framework for the molecule's stability and electronic properties.

The fluorine atom positioned at the 6-position of the benzoxazole ring represents a critical structural modification that significantly influences the compound's pharmacological characteristics. Fluorine substitution in pharmaceutical compounds is known to enhance metabolic stability, improve bioavailability, and modulate molecular interactions with biological targets. The strategic placement of the fluorine atom in this compound contributes to its potential as an intermediate for developing pharmaceuticals with enhanced therapeutic profiles.

The piperidine moiety attached at the 2-position of the benzoxazole core constitutes another essential structural feature. Piperidine is a six-membered ring containing one nitrogen atom, which contributes significantly to the compound's potential biological activity. This saturated heterocycle introduces conformational flexibility and provides opportunities for molecular interactions with various biological targets, particularly those involved in neurotransmitter systems.

The hydrochloride salt form of the compound represents an important pharmaceutical consideration. The formation of hydrochloride salts is a common strategy in pharmaceutical chemistry to improve compound solubility, stability, and handling characteristics. The ionic nature of the hydrochloride salt enhances water solubility while maintaining the core molecular properties essential for biological activity.

| Structural Component | Chemical Feature | Functional Contribution |

|---|---|---|

| Benzoxazole core | Bicyclic aromatic system | Structural stability and electronic properties |

| Fluorine substituent | Halogen at 6-position | Enhanced metabolic stability and bioavailability |

| Piperidine ring | Six-membered nitrogen heterocycle | Biological activity and molecular flexibility |

| Hydrochloride salt | Ionic form | Improved solubility and pharmaceutical properties |

Relevance to Heterocyclic Chemistry and Drug Discovery

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride exemplifies the central role of heterocyclic compounds in modern drug discovery and medicinal chemistry. The compound serves as a molecular scaffold that enables the development of diverse therapeutic agents through structural modifications and derivatization. Its relevance to heterocyclic chemistry extends beyond its immediate applications, representing a model system for understanding structure-activity relationships in fluorinated benzoxazole derivatives.

The compound's significance in drug discovery is demonstrated through its utilization as an intermediate in the synthesis of multiple pharmaceutical agents. Research has shown that this compound serves as a crucial building block for developing antimicrobial, antipsychotic, and potentially anticancer drugs. The versatility of the benzoxazole scaffold allows for extensive chemical modifications, enabling medicinal chemists to optimize pharmacological properties for specific therapeutic targets.

Contemporary research in heterocyclic chemistry has recognized benzoxazole derivatives as privileged structures in medicinal chemistry due to their favorable interactions with various biological targets. The compound's potential to interact with specific molecular targets, such as enzymes and receptors, makes it valuable for modulating biological pathways relevant to disease treatment. Studies suggest that compounds containing this structural framework may inhibit acetylcholinesterase, potentially enhancing cholinergic signaling in the nervous system.

The compound's applications extend to neuroscience research, where it is employed in studies investigating neurotransmitter systems and mechanisms of mental health disorders. Its role in biochemical assays for evaluating drug-receptor binding affinities has made it an important tool for identifying promising therapeutic agents. The compound's utility in pharmaceutical development encompasses not only its direct therapeutic potential but also its function as a synthetic intermediate for creating libraries of related compounds for biological screening.

Industrial applications of this compound demonstrate the practical importance of heterocyclic chemistry in pharmaceutical manufacturing. Advanced synthetic methodologies have been developed to produce this compound efficiently at industrial scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. These developments reflect the ongoing evolution of heterocyclic chemistry from academic research to practical pharmaceutical applications.

| Research Application | Target Area | Research Focus |

|---|---|---|

| Pharmaceutical development | Antipsychotic medications | Synthesis of risperidone and related drugs |

| Neuroscience research | Neurotransmitter systems | Mechanism studies of mental health disorders |

| Drug design | Medicinal chemistry | Scaffold optimization for enhanced efficacy |

| Biochemical assays | Receptor binding studies | Identification of therapeutic agents |

Properties

IUPAC Name |

6-fluoro-2-piperidin-3-yl-1,3-benzoxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O.ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;/h3-4,6,8,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVYLOJQPGKYCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(O2)C=C(C=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride (CAS No. 1423024-73-0) is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure-activity relationships (SAR), and case studies demonstrating its pharmacological effects.

The molecular formula of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride is , with a molecular weight of approximately 256.70 g/mol. The compound features a fluorinated benzoxazole ring and a piperidine moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H14ClFN2O |

| Molecular Weight | 256.70 g/mol |

| CAS Number | 1423024-73-0 |

| IUPAC Name | 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride |

Synthesis

The synthesis of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. The synthetic pathway often includes fluorination and subsequent formation of the benzoxazole ring through cyclization reactions. Detailed methodologies can be found in various chemical literature sources.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of related compounds featuring the benzoxazole framework. For instance, derivatives such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. These studies utilized the MTT assay to assess cell viability and proliferation.

Key Findings:

- Compounds with specific substitutions on the benzoxazole ring exhibited enhanced activity.

- The presence of the piperidine group was crucial for binding to biological targets.

The proposed mechanism of action for 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride involves interaction with cellular pathways that regulate cell growth and apoptosis. The compound may inhibit key enzymes or receptors involved in tumor progression.

Case Studies

- Study on Anticancer Activity : A series of derivatives were synthesized and tested for their antiproliferative effects against different carcinoma cell lines. The results indicated that certain substitutions significantly enhanced activity, suggesting a structure–activity relationship that could guide future drug design .

- Pharmacological Evaluation : In vivo studies have shown that compounds similar to 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride possess neuroprotective properties, indicating potential applications in neurodegenerative diseases .

Scientific Research Applications

Pharmacological Applications

1.1 Antipsychotic Properties

One of the most notable applications of 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride is its potential use as an antipsychotic agent. The compound's structural similarity to known antipsychotics suggests it may interact with dopamine and serotonin receptors, making it a candidate for treating schizophrenia and other psychotic disorders. Studies have indicated that compounds with similar structures exhibit affinity for these receptors, which could lead to reduced symptoms in patients .

1.2 Neuroprotective Effects

Research has indicated that benzoxazole derivatives can possess neuroprotective properties. 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride may protect neuronal cells from damage caused by oxidative stress and excitotoxicity, which are common mechanisms involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . This neuroprotective effect could be leveraged in developing treatments aimed at slowing the progression of these conditions.

Chemical Synthesis Applications

2.1 Synthesis of Novel Compounds

The compound serves as a versatile scaffold in organic synthesis. Its unique structure allows for the modification and derivation of new compounds with potentially enhanced biological activity. For instance, researchers have utilized this compound to synthesize various derivatives that exhibit improved pharmacological profiles .

2.2 Reaction Pathways

The preparation method for 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride involves a one-pot reaction that minimizes environmental impact and simplifies the synthesis process. This method has been optimized to enhance yield and purity while reducing the need for hazardous reagents .

Research Tool

3.1 Molecular Biology Studies

In molecular biology, 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride can be utilized as a research tool to study receptor interactions and cellular signaling pathways. Its ability to modulate neurotransmitter systems makes it valuable for investigating the mechanisms underlying various neurological conditions .

3.2 Screening for Drug Discovery

Due to its pharmacological properties, this compound can be employed in high-throughput screening assays to identify new drug candidates targeting similar pathways. The ability to modify its structure further enhances its utility in drug discovery programs aimed at developing novel therapeutics for mental health disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Findings :

Core Heterocycle Differences :

- Benzoxazole vs. Benzoisoxazole : The benzoxazole core (oxygen and nitrogen in 1,3-positions) offers distinct electronic properties compared to benzoisoxazole (oxygen and nitrogen in 1,2-positions). This difference influences dipole moments and hydrogen-bonding capabilities, affecting receptor interactions .

- Fluorine Position : Fluorine at the 6-position (common across analogs) enhances lipophilicity and resistance to oxidative metabolism, a critical feature for CNS-targeting compounds .

Piperidine Substituent Position :

- The 3-yl vs. 4-yl substitution on the piperidine ring alters spatial orientation. For example, 6-Fluoro-2-(piperidin-4-yl)-1,3-benzoxazole may exhibit different binding modes in enzyme pockets compared to the 3-yl analog .

Synthetic Efficiency :

- The benzoisoxazole derivative (6-Fluoro-3-(piperidin-4-yl)-1,2-benzoisoxazole hydrochloride) demonstrates superior synthetic scalability (79% yield) due to optimized two-phase solvent systems (toluene/water), minimizing dimer formation . In contrast, benzoxazole analogs may require more stringent conditions for impurity control.

Reactivity :

- Piperidine-containing analogs universally allow N-functionalization. For instance, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride reacts readily with acyl chlorides to form amides, enabling rapid SAR exploration .

Therapeutic Potential: While 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride is primarily a scaffold, structurally related compounds like ziprasidone (a benzisothiazole derivative) validate the pharmacological relevance of piperidine-containing heterocycles in treating psychiatric disorders .

Preparation Methods

Process Description

-

- 4-(2,4-difluorobenzoyl)-piperidine hydrochloride

- Hydroxylamine hydrochloride

- Inorganic base (potassium hydroxide or sodium hydroxide)

Solvent: C1-C4 aliphatic alcohols such as methanol, ethanol, propanol, isopropanol, butanol, isobutanol, 2-butanol, or tert-butanol.

-

- Temperature: 20–65 °C (preferably 40–45 °C)

- Time: 5–72 hours depending on temperature

- Molar ratio of reactants: 1 (benzoyl-piperidine hydrochloride) : 1–2 (hydroxylamine hydrochloride) : 3–5 (inorganic base)

-

- Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in the alcohol solvent.

- Add hydroxylamine hydrochloride.

- Add inorganic base solution dropwise while maintaining temperature.

- Stir and react for prescribed time.

- Add concentrated hydrochloric acid dropwise to acidify the mixture and precipitate the product.

- Cool to 0–5 °C and maintain for 1–3 hours.

- Filter, wash, and dry the solid to obtain high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.

Advantages of This Method

- Replaces triethylamine (commonly used as acid-binding agent) with inorganic bases, reducing environmental pollution.

- One-pot synthesis without isolating oximation intermediates, simplifying operation.

- Mild reaction conditions and simple process reduce costs.

- High product purity (>99.5% by HPLC) and good yields (79.5% to 90.4%).

Experimental Data from Examples

| Example | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Methanol | KOH | 40-45 | 12 | 90.4 | 99.82 |

| 2 | Methanol | NaOH | 40-45 | 12 | 81.2 | 99.52 |

| 3 | Ethanol | KOH | 40-45 | 12 | 89.8 | 99.73 |

| 4 | Methanol | KOH | 20-25 | 72 | 85.9 | 95.48 |

| 5 | Methanol | KOH | 60-65 | 5 | 79.5 | 96.65 |

| 11 | Propanol | KOH | 40-45 | 18 | 90.0 | 99.79 |

Note: Variations in temperature and solvent influence reaction time, yield, and purity.

Reaction Mechanism Insights

- The process starts with oximation of the benzoyl group by hydroxylamine hydrochloride in the presence of alkali, forming an oxime intermediate.

- The inorganic base facilitates cyclization to form the benzoxazole ring.

- Acidification with hydrochloric acid protonates the product, forming the hydrochloride salt and precipitating it from the reaction mixture.

- Washing removes inorganic salts and impurities.

Comparison with Earlier Methods (WO2010082110A2)

Earlier processes often used organic bases such as triethylamine, which caused difficulties in removing triethylamine hydrochloride by-products and environmental concerns. The novel process described in CN111777601B improves upon this by:

- Using inorganic bases (KOH, NaOH) for both oximation and cyclization steps.

- Avoiding isolation of intermediates, thus reducing steps and increasing yield.

- Operating under milder conditions with simpler purification.

Summary Table of Preparation Parameters and Outcomes

| Parameter | Range/Options | Effect on Outcome |

|---|---|---|

| Solvent | Methanol, Ethanol, Propanol, etc. | Influences solubility and yield |

| Base | Potassium hydroxide, Sodium hydroxide | Affects reaction rate and purity |

| Temperature | 20–65 °C (optimal 40–45 °C) | Higher temp shortens time but may lower purity |

| Reaction Time | 5–72 hours | Longer time increases conversion |

| Molar Ratios (Benzoyl:Hydroxylamine:Base) | 1:1–2:3–5 | Ensures complete reaction and cyclization |

| Acidification | Concentrated HCl, pH <1 | Precipitates product as hydrochloride salt |

Q & A

Q. What are standard synthetic routes for 6-Fluoro-2-(piperidin-3-yl)-1,3-benzoxazole hydrochloride?

- Methodology: A typical procedure involves coupling a fluorinated benzoxazole precursor with a piperidine derivative under nucleophilic substitution or condensation conditions. For example, a related benzoxazole-piperidine compound was synthesized by reacting 6-fluoro-1,3-benzoxazole-2-carbaldehyde with piperidine in acetonitrile, followed by recrystallization to isolate the hydrochloride salt .

- Key Steps:

- Use of anhydrous solvents (e.g., acetonitrile) to minimize side reactions.

- Acidic workup to form the hydrochloride salt (yield: ~68%) .

Q. How is the compound characterized spectroscopically?

- Methodology:

- NMR: H and C NMR confirm regiochemistry of the benzoxazole core and piperidine substitution. For example, a singlet at δ 8.2 ppm (CDCl₃) corresponds to the benzoxazole C-H proton .

- Mass Spectrometry: ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 265.1) .

- XRD: Single-crystal X-ray diffraction resolves stereochemical ambiguities in related benzoxazole-piperidine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved yield and purity?

- Methodology: Use factorial design (e.g., Taguchi or Box-Behnken) to systematically vary parameters:

Q. How to resolve contradictions in biological activity data (e.g., antibacterial vs. no activity)?

- Methodology:

- Dose-Response Analysis: Test compound at varying concentrations (e.g., 0.1–100 µM) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Structural Analog Comparison: Compare with derivatives (e.g., 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole) to identify SAR trends. A 2023 study found that N-substitution at piperidine enhances membrane penetration, explaining activity discrepancies .

- Membrane Permeability Assays: Use fluorescent probes (e.g., Nile Red) to quantify cellular uptake differences .

Q. What computational strategies predict solubility and stability in physiological buffers?

- Methodology:

- COSMO-RS Simulations: Estimate solubility in aqueous buffers (e.g., pH 7.4 PBS) by computing σ-profiles of the compound.

- MD Simulations: Assess hydrolytic stability of the benzoxazole ring under physiological conditions. For example, piperidine protonation (at HCl salt) increases aqueous solubility by ~30% compared to free base .

Data Contradiction Analysis

Q. Conflicting reports on regioselectivity in benzoxazole functionalization: How to validate?

- Methodology:

- Isotopic Labeling: Use F-NMR to track fluorination sites during synthesis.

- XRD vs. NMR: Cross-validate computational docking (e.g., AutoDock Vina) with experimental XRD data to resolve positional ambiguities .

- Control Reactions: Synthesize and test regioisomers (e.g., 5-fluoro vs. 6-fluoro derivatives) to isolate electronic effects .

Key Research Findings Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.